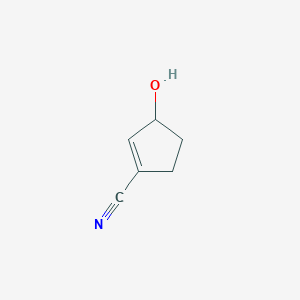

3-Hydroxycyclopent-1-enecarbonitrile

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C6H7NO |

|---|---|

Poids moléculaire |

109.13 g/mol |

Nom IUPAC |

3-hydroxycyclopentene-1-carbonitrile |

InChI |

InChI=1S/C6H7NO/c7-4-5-1-2-6(8)3-5/h3,6,8H,1-2H2 |

Clé InChI |

IYOLIXRFRLZZCC-UHFFFAOYSA-N |

SMILES canonique |

C1CC(=CC1O)C#N |

Origine du produit |

United States |

Synthetic Methodologies for 3 Hydroxycyclopent 1 Enecarbonitrile and Its Derivatives

Direct Synthesis Approaches

Direct approaches to the 3-hydroxycyclopent-1-enecarbonitrile scaffold often involve the formation of the five-membered ring as a key step. These methods include intramolecular cyclizations and transformations of specifically designed precursors.

Cyclization Reactions and Precursor Transformations

The construction of the cyclopentene (B43876) ring is a foundational aspect of synthesizing the target molecule. One effective strategy involves the Nazarov cyclization, an electrocyclic reaction of divinyl ketones. For instance, the treatment of an allenyl vinyl ketone with trifluoroacetic acid can initiate a Nazarov cyclization. organic-chemistry.orgnih.gov In this process, the intermediate carbocation is captured by trifluoroacetate. organic-chemistry.orgnih.gov A subsequent hydrolysis step using methanol (B129727) and basic alumina (B75360) yields a trans-disubstituted 5-hydroxycyclopent-2-enone with favorable yields. organic-chemistry.orgnih.gov This hydroxycyclopentenone is a valuable precursor that can be further elaborated to introduce the carbonitrile group.

Another approach focuses on forming the cyclopentene carbonitrile structure directly. A tandem Giese/Horner-Wadsworth-Emmons (HWE) reaction initiated by visible light provides a novel method for preparing cyclopent-1-enecarbonitriles. rsc.org This cascade reaction, which combines radical and polar processes, successfully forms new sp³–sp³ and sp²–sp² carbon-carbon bonds under mild conditions, using a photoredox catalyst. rsc.org

The principles of intramolecular Michael additions also offer a viable pathway. Acyclic nucleoside analogues containing a 1-[3-hydroxy-2-(hydroxymethyl)prop-1-enyl] moiety have been shown to undergo intramolecular cyclization, where a hydroxyl group adds to a carbon-carbon double bond, forming a cyclic structure. psu.edu This type of reaction highlights the potential for designing linear precursors that can be induced to cyclize and form the desired cyclopentene ring.

Multicomponent Reactions for Substituted 3-Hydroxycyclopent-1-enecarbonitriles

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. beilstein-journals.org These reactions are prized for their ability to generate molecular complexity and diversity in a single step. beilstein-journals.orgbeilstein-journals.org Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are particularly relevant for synthesizing peptide-like structures and other highly functionalized molecules. beilstein-journals.orgnih.gov The isocyanide functionality can act as both a nucleophile and an electrophile, enabling the construction of complex molecular scaffolds. nih.gov

Diastereoselective Isocyanide-based Multicomponent Reactions (IMCRs)

Achieving stereocontrol is a significant challenge in synthesis. Diastereoselective MCRs offer a powerful solution for creating specific stereoisomers. For example, a one-pot diastereoselective multicomponent reaction has been developed for the synthesis of (isoindolin-1-one-3-yl)phosphonates. beilstein-journals.org In this reaction of 2-formylbenzoic acid, a chiral amine, and dimethyl phosphonate, high diastereoselectivity (up to 95:5 dr) was achieved without the need for a solvent or catalyst at 80 °C. beilstein-journals.org This demonstrates that the use of chiral starting materials, such as a chiral amine or alcohol, can effectively direct the stereochemical outcome of the reaction, a principle that can be applied to the synthesis of substituted 3-hydroxycyclopent-1-enecarbonitriles. By selecting an appropriate chiral precursor, it is possible to favor the formation of one diastereomer over others.

Enantioselective Synthesis through Chiral Induction in IMCRs

Moving beyond diastereoselectivity, enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved in IMCRs through chiral induction, often by using a chiral catalyst. For instance, the asymmetric cyanation of aldehydes has been accomplished with high yields and moderate to good enantioselectivities using a chiral bismuth catalyst prepared in situ. researchgate.net This approach, where a chiral ligand coordinates to a metal center to create a chiral catalytic environment, can be adapted for the enantioselective synthesis of derivatives of this compound. The catalyst would differentiate between the two enantiotopic faces of a prochiral starting material, leading to the preferential formation of one enantiomer.

Cyanohydrin Formation and Subsequent Rearrangements

Cyanohydrin formation is a classic reaction in organic chemistry involving the nucleophilic addition of a cyanide ion to a carbonyl group of an aldehyde or ketone. youtube.comlibretexts.org This reaction, which is typically catalyzed by a base, produces a cyanohydrin, a molecule containing both a hydroxyl (-OH) and a nitrile (-CN) group attached to the same carbon. libretexts.orgyoutube.com The reaction is reversible, and for it to proceed effectively, free cyanide ions are necessary. libretexts.orglibretexts.org This is often accomplished by using a cyanide salt like KCN or NaCN in the presence of an acid, or by using hydrogen cyanide (HCN) with a base. libretexts.orglibretexts.org

The general mechanism involves two main steps:

Nucleophilic Attack: The cyanide ion attacks the electrophilic carbonyl carbon. libretexts.org

Protonation: The resulting alkoxide intermediate is protonated by a proton source, such as HCN or water, to yield the cyanohydrin. libretexts.org

Table 1: Reagents for Cyanohydrin Formation

| Reagent System | Description |

|---|---|

| HCN with base (e.g., KCN) | HCN itself is a weak acid; a small amount of base generates the nucleophilic cyanide ion. libretexts.org |

| NaCN or KCN with acid | The aldehyde/ketone is mixed with a cyanide salt solution, and an acid (e.g., H₂SO₄) is added to generate HCN in situ. libretexts.org |

| Me₃SiCN with acid | A silylated form of cyanide can be used under acidic conditions to provide the cyanide nucleophile. libretexts.org |

Oxidative Transposition of Allylic Cyanohydrins (Dauben–Michno Reaction) in Related Systems

Allylic cyanohydrins can undergo an oxidative transposition known as the Dauben–Michno reaction to yield β-cyanoenones. lookchem.com This reaction represents a reliable method for the oxidative 1,3-transposition of tertiary allylic alcohols substituted with electron-donating groups. lookchem.com The process involves the formation of a chromate (B82759) ester from the allylic alcohol, which then undergoes a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement. wikipedia.org Subsequent oxidation of the rearranged intermediate produces the final enone. wikipedia.org

The reaction is typically carried out at low temperatures (e.g., -40 °C or below) to prevent side reactions. lookchem.com Pyridinium (B92312) chlorochromate (PCC) is a common oxidizing agent used for this transformation, which is also referred to as the Babler oxidation. researchgate.netwikipedia.org This method has been successfully applied to various cyclic enones, converting them into the corresponding β-cyanoenones with good to excellent yields. lookchem.com A key application of this reaction is the potential for an enantiomeric switch of enones that contain a latent plane of symmetry. lookchem.com

Table 2: Research Findings on Dauben-Michno Reaction

| Substrate Type | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Cyclic Allylic Cyanohydrins | CrO₃, Acetic Anhydride | Low temperature (≤ 0°C) | β-Cyanoenones | Good to Excellent | lookchem.com |

| Tertiary Allylic Alcohols | Pyridinium Chlorochromate (PCC) | Dry CH₂Cl₂ or CHCl₃ | α,β-Unsaturated Ketones | >75% | wikipedia.org |

Tandem Reactions for Cyclopent-1-enecarbonitrile Skeletons

Tandem or cascade reactions offer an efficient route to complex molecules from simple precursors in a single operation, minimizing waste and improving atom economy. This approach has been successfully applied to the synthesis of the cyclopent-1-enecarbonitrile framework.

A novel and efficient methodology for constructing substituted cyclopent-1-enecarbonitrile skeletons involves a tandem Giese/Horner-Wadsworth-Emmons (HWE) reaction. nih.gov This process is initiated by visible light and combines radical and polar chemical processes in a cascade sequence. nih.govmdpi.com The reaction proceeds under mild conditions, utilizing a photoredox catalyst to generate new sp³–sp³ and sp²–sp² carbon-carbon bonds. nih.gov

The key components for this transformation are:

Visible Light: Serves as the energy source to activate the photocatalyst. nih.gov

Photoredox Catalyst: A catalyst, such as fac-Ir(ppy)₃ (typically 1 mol%), is used to facilitate the single-electron transfer processes that initiate the radical cascade. mdpi.com

Radical Precursors: N-(Acyloxy)phthalimides are employed as precursors to generate the necessary carbon-centered radicals. mdpi.com

HWE Reagents: Diethyl (E)-(1-cyano-2-arylvinyl)phosphonates act as the acceptor for the radical addition and the substrate for the subsequent intramolecular HWE olefination. mdpi.com

Reaction Conditions: The reaction requires a base, an anhydrous solvent, and an inert atmosphere to proceed efficiently. mdpi.com

The proposed mechanism begins with the photocatalyst, excited by visible light, reducing the N-(acyloxy)phthalimide to generate an alkyl radical. This radical then adds to the β-position of the cyano-substituted vinylphosphonate (B8674324) (a Giese-type reaction). The resulting radical intermediate is further reduced by the photocatalyst and protonated to form a phosphonate-containing anion. This intermediate then undergoes an intramolecular Horner-Wadsworth-Emmons (HWE) reaction, where the phosphonate-stabilized carbanion attacks the cyano group's carbon, ultimately cyclizing and eliminating diethyl phosphite (B83602) to form the final cyclopent-1-enecarbonitrile product. nih.gov

The versatility of this method allows for the synthesis of a range of biologically relevant cyclopent-1-enecarbonitriles in good yields. nih.gov

| Radical Precursor (N-(Acyloxy)phthalimide derivative) | HWE Reagent (Diethyl (E)-(1-cyano-2-arylvinyl)phosphonate derivative) | Product | Yield (%) |

|---|---|---|---|

| N-(isobutyryloxy)phthalimide | Diethyl (E)-(1-cyano-2-phenylvinyl)phosphonate | 4,4-Dimethyl-2-phenylcyclopent-1-enecarbonitrile | 85 |

| N-(cyclopropanecarbonyloxy)phthalimide | Diethyl (E)-(1-cyano-2-phenylvinyl)phosphonate | 2-Phenyl-4,4-spirocyclopropyl-cyclopent-1-enecarbonitrile | 78 |

| N-(cyclohexanecarbonyloxy)phthalimide | Diethyl (E)-(1-cyano-2-(4-chlorophenyl)vinyl)phosphonate | 2-(4-Chlorophenyl)-4,4-spirocyclohexyl-cyclopent-1-enecarbonitrile | 75 |

| N-(propionyloxy)phthalimide | Diethyl (E)-(1-cyano-2-(4-methoxyphenyl)vinyl)phosphonate | 4-Ethyl-2-(4-methoxyphenyl)cyclopent-1-enecarbonitrile | 81 |

Derivatization from Related Cyclopentene Scaffolds

Existing cyclopentene structures, including this compound itself, can be chemically modified to produce a variety of derivatives. These transformations allow for the introduction of new functional groups and the construction of more complex molecular systems.

The chiral molecule (S)-3-hydroxycyclopent-1-enecarbonitrile possesses two key functional groups ripe for chemical modification: the hydroxyl group and the α,β-unsaturated nitrile.

The hydroxyl group of an allylic alcohol such as (S)-3-hydroxycyclopent-1-enecarbonitrile can be converted into a carbamate (B1207046) functional group. Carbamates are significant structural motifs in medicinal chemistry and drug design. nih.gov A general and straightforward method for this conversion is the reaction of the alcohol with an isocyanate (R-N=C=O). nih.gov In this reaction, the oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate. The proton from the alcohol is subsequently transferred to the nitrogen atom, yielding the carbamate product without the formation of any byproducts. This method is highly efficient for creating both simple and complex carbamate derivatives. organic-chemistry.org The reaction can be applied to a wide range of alcohols to produce the corresponding carbamates. rsc.org

The structural isomer, 4-hydroxycyclopent-1-enecarbonitrile, can serve as a precursor for the synthesis of bicyclic nitrogen-containing heterocycles. These reactions often involve cycloadditions to the carbon-carbon double bond.

Bicyclic systems can be constructed using an intramolecular 1,3-dipolar cycloaddition of an azide (B81097) onto an alkene. nih.gov This reaction is a powerful tool in synthetic chemistry for forming nitrogen-containing heterocyclic rings. nih.govrsc.org In a theoretical application to a derivative of 4-hydroxycyclopent-1-enecarbonitrile, the hydroxyl group would first be converted into a tether containing a terminal azide (N₃) group.

The key steps of this process are:

Cycloaddition: The azide group acts as a 1,3-dipole and reacts with the cyclopentene alkene (the dipolarophile) in an intramolecular fashion. This concerted cycloaddition forms a bicyclic triazoline intermediate, which is a five-membered ring containing three adjacent nitrogen atoms fused to the cyclopentane (B165970) ring. nih.govnih.gov

Nitrogen Extrusion: Triazolines are often thermally or photochemically unstable. nih.gov Upon heating or irradiation, the triazoline intermediate can readily lose a molecule of dinitrogen (N₂). This extrusion of nitrogen gas is an entropically favorable process that results in the formation of a bicyclic aziridine (B145994) or a rearranged imine product. nih.gov

This sequence provides a pathway to strained, bicyclic nitrogen-containing scaffolds from a simple cyclopentene precursor. nih.gov The strategy is versatile and has been used to generate a variety of fused heterocyclic systems. nih.govrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone in the structural elucidation of organic molecules, and in the case of 3-Hydroxycyclopent-1-enecarbonitrile, both ¹H and ¹³C NMR have been employed to map out its atomic connectivity and stereochemistry.

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within a molecule. For (±)-3-Hydroxycyclopent-1-enecarbonitrile, the ¹H NMR spectrum was recorded in deuterated chloroform (B151607) (CDCl₃) at 300 MHz.

The ¹H NMR spectrum displays distinct signals corresponding to the different protons in the molecule. The olefinic proton on the cyclopentene (B43876) ring appears as a singlet at δ 6.28 ppm. The proton attached to the carbon bearing the hydroxyl group (CH-OH) is observed as a multiplet at δ 4.95 ppm. The methylene (B1212753) protons of the cyclopentene ring present as a series of multiplets in the range of δ 2.00-2.75 ppm, indicating their diastereotopic nature and complex spin-spin coupling interactions.

¹H NMR Data for (±)-3-Hydroxycyclopent-1-enecarbonitrile

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.28 | s | 1H | =CH |

| 4.95 | m | 1H | CH-OH |

| 2.75-2.65 | m | 1H | CH₂ |

| 2.55-2.45 | m | 1H | CH₂ |

| 2.30-2.20 | m | 1H | CH₂ |

| 2.10-2.00 | m | 1H | CH₂ |

Spectrum recorded in CDCl₃ at 300 MHz

While the provided data describes the signals as multiplets, a detailed analysis of the coupling constants (J-values) from a higher resolution spectrum would be instrumental in defining the stereochemical relationship between the protons on the cyclopentene ring. The magnitude of the coupling constants between the proton at the 4-position and the adjacent methylene protons at the 5-position, as well as the allylic and homoallylic couplings, would provide conformational details of the five-membered ring.

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. The ¹³C NMR spectrum of (±)-3-Hydroxycyclopent-1-enecarbonitrile was obtained in CDCl₃ at 75 MHz.

The spectrum shows six distinct carbon signals, consistent with the molecular structure. The carbon atom of the nitrile group (C≡N) is observed at δ 117.8 ppm. The two sp² hybridized carbons of the double bond appear at δ 138.8 ppm and δ 120.2 ppm. The carbon atom attached to the hydroxyl group (C-OH) resonates at δ 75.6 ppm. The remaining two methylene carbons of the cyclopentene ring are found at δ 35.4 ppm and δ 32.1 ppm.

¹³C NMR Data for (±)-3-Hydroxycyclopent-1-enecarbonitrile

| Chemical Shift (δ) ppm | Assignment |

| 138.8 | C= |

| 120.2 | =CH |

| 117.8 | CN |

| 75.6 | CH-OH |

| 35.4 | CH₂ |

| 32.1 | CH₂ |

Spectrum recorded in CDCl₃ at 75 MHz

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) using the Electron Ionization (EI) technique was utilized to determine the precise molecular weight of the compound. The experimentally determined monoisotopic mass was found to be 109.0524, which is in close agreement with the calculated mass of 109.0528 for the molecular formula C₆H₇NO. This confirms the elemental composition of the molecule.

High-Resolution Mass Spectrometry (HRMS) Data

| Technique | Parameter | Value |

| HRMS (EI) | Calculated m/z for C₆H₇NO [M]⁺ | 109.0528 |

| Found m/z | 109.0524 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for determining the precise molecular mass of a compound, which in turn allows for the deduction of its elemental composition. For this compound, its molecular formula is established as C₆H₇NO. bldpharm.com

HRMS analysis measures the mass-to-charge ratio (m/z) with exceptional accuracy, typically to within a few parts per million (ppm). This precision makes it possible to distinguish between compounds that might have the same nominal mass but different elemental formulas. The theoretical exact mass of the neutral this compound molecule is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). This calculated value is then compared against the experimentally determined mass of an ionized form of the molecule, often the protonated species [M+H]⁺. A close match between the theoretical and experimental values provides strong confirmation of the compound's molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₇NO |

| Theoretical Exact Mass (Neutral) | 109.0528 g/mol |

| Ion Form (Example) | [M+H]⁺ |

| Theoretical Exact Mass ([M+H]⁺) | 110.0600 g/mol |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique used to identify the various functional groups within a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, these bonds absorb energy at their characteristic frequencies, and the resulting spectrum shows absorptions corresponding to the functional groups present.

The IR spectrum of this compound would display several key absorption bands that confirm its structure. The presence of a hydroxyl group (-OH) is indicated by a broad absorption band, while the nitrile group (-C≡N) gives rise to a sharp and distinct peak. The alkene C=C double bond and its associated C-H bonds within the cyclopentene ring also have characteristic absorption frequencies.

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretching, hydrogen-bonded | ~3200-3600 (Broad) |

| Alkene (=C-H) | Stretching | ~3010-3100 |

| Alkane (C-H) | Stretching | ~2850-2960 |

| Nitrile (C≡N) | Stretching | ~2220-2260 (Sharp, medium-to-strong) |

| Alkene (C=C) | Stretching | ~1640-1680 |

Optical Rotation for Enantiomeric Purity Assessment

The structure of this compound contains a chiral center, meaning it is a chiral molecule that can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-3-Hydroxycyclopent-1-enecarbonitrile and (S)-3-Hydroxycyclopent-1-enecarbonitrile. bldpharm.com These optically active molecules have the ability to rotate the plane of plane-polarized light. wikipedia.orgmasterorganicchemistry.com The direction and magnitude of this rotation are characteristic properties of each enantiomer.

Assessing the enantiomeric purity, or enantiomeric excess (e.e.), of a sample is critical, particularly in stereoselective synthesis. This is achieved by measuring the sample's optical rotation and comparing it to the known value of the pure enantiomer. A sample containing an equal amount of both enantiomers, known as a racemic mixture, will not rotate plane-polarized light and is optically inactive. masterorganicchemistry.com

Measurement and Interpretation of Specific Rotation

The quantitative measure of a compound's optical activity is its specific rotation, denoted as [α]. libretexts.org This value is a fundamental physical constant for a pure enantiomer under a specific set of conditions. It is measured using an instrument called a polarimeter, and the value is calculated based on the observed rotation (α), the concentration of the solution (c), and the path length of the sample tube (l). masterorganicchemistry.com

The specific rotation is typically reported with the temperature and the wavelength of the light used, most commonly the D-line of a sodium lamp (589 nm). wikipedia.org The sign of the specific rotation value indicates the direction of rotation: a positive (+) sign signifies a dextrorotatory compound (rotates light clockwise), while a negative (-) sign indicates a levorotatory compound (rotates light counter-clockwise). wikipedia.org For instance, if a sample of this compound has a measured negative specific rotation, it indicates that the (S)-enantiomer is in excess. A value of zero would imply a racemic mixture.

| Parameter | Description |

|---|---|

| Symbol | [α] |

| Measurement Conditions | Standardized temperature (e.g., 20°C or 25°C), wavelength (e.g., 589 nm), solvent, and concentration. |

| Interpretation of Sign | (+) for dextrorotatory, (-) for levorotatory. wikipedia.org |

| Racemic Mixture | A 50:50 mixture of enantiomers has a specific rotation of 0°. |

Stereochemical Investigations and Control

Enantioselective and Diastereoselective Synthetic Strategies

The development of synthetic routes that afford high levels of enantioselectivity and diastereoselectivity is a cornerstone of modern organic chemistry. For the synthesis of 3-Hydroxycyclopent-1-enecarbonitrile, several strategies can be envisaged, drawing from established methods for the construction of chiral cyclopentane (B165970) frameworks.

One prominent approach is the use of palladium-catalyzed asymmetric allylic alkylation . This powerful method has been effectively utilized to generate chiral tertiary alcohol stereocenters, which are structurally analogous to the chiral center in this compound. nih.gov The judicious choice of chiral ligands for the palladium catalyst is crucial in directing the stereochemical outcome of the reaction, enabling the synthesis of the desired enantiomer with high enantiomeric excess. nih.gov

Organocatalysis represents another versatile platform for the enantioselective synthesis of chiral molecules. Chiral Brønsted acids, such as derivatives of BINOL, have been successfully employed in asymmetric Mannich reactions to produce adducts with high enantiomeric excesses. scielo.br These catalysts can activate substrates through hydrogen bonding, creating a chiral environment that favors the formation of one enantiomer. scielo.br Similarly, chiral phosphoric acids have demonstrated broad applicability in asymmetric transformations, achieving excellent yields and enantioselectivities for a wide range of substrates. scielo.br The application of such organocatalytic systems to the synthesis of this compound could provide a direct and efficient route to the enantioenriched compound.

Furthermore, substrate-controlled diastereoselective approaches can be employed, where an existing chiral center in the starting material directs the stereochemistry of the newly formed chiral center. nih.gov While not directly applicable to the synthesis of an enantiopure compound from an achiral precursor, this strategy is valuable in the synthesis of diastereomerically enriched products.

Analysis of Diastereomeric Ratios (dr) and Enantiomeric Excess (ee)

The success of any asymmetric synthesis is quantified by the diastereomeric ratio (dr) and the enantiomeric excess (ee) of the product. nih.gov The diastereomeric ratio indicates the relative proportion of diastereomers formed in a reaction, while the enantiomeric excess measures the degree to which one enantiomer is present in excess of the other.

The determination of these parameters is a critical step in the optimization of a stereoselective reaction. For the synthesis of this compound, the analysis of ee would be paramount. In reactions designed to produce diastereomers, the analysis of dr would be equally important. The stereoselectivities of asymmetric reactions can vary widely, with diastereoisomeric ratios ranging from 2:1 to as high as 99:1, and enantiomeric excesses from 46% to over 99%. scielo.br The precise values depend on the specific catalyst, substrates, and reaction conditions employed.

A hypothetical study on the enantioselective synthesis of this compound might yield data such as that presented in the table below, illustrating the impact of different chiral catalysts on the enantiomeric excess of the product.

| Catalyst | Solvent | Temperature (°C) | Enantiomeric Excess (ee) (%) |

| (R)-BINOL-derived Phosphoric Acid | Toluene | 0 | 85 |

| (S)-Proline | DMSO | 25 | 72 |

| Palladium/(R)-BINAP | THF | -20 | 95 |

This table is a representative example of the type of data generated during the screening of catalysts for an asymmetric synthesis.

Advanced Methods for Stereochemical Assignment

The unambiguous determination of the absolute and relative stereochemistry of chiral molecules is essential. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including the determination of their stereochemistry. For chiral molecules like this compound, NMR can be used to distinguish between enantiomers, often with the aid of a chiral auxiliary.

One common method involves the formation of diastereomers by reacting the chiral analyte with a chiral derivatizing agent, such as Mosher's acid. The resulting diastereomers will have different NMR spectra, allowing for the determination of the enantiomeric excess of the original sample. mdpi.com Alternatively, chiral solvating agents can be used to create a chiral environment in the NMR tube, leading to the separation of signals for the two enantiomers. frontiersin.org Chiral phosphoric acids have been shown to be effective chiral solvating agents for the NMR analysis of various functional groups. frontiersin.org

The chemical shift differences between the signals of the diastereomeric complexes or in the presence of a chiral solvating agent can be used to quantify the enantiomeric excess. mdpi.com Both ¹H and ¹³C NMR spectroscopy can be employed for this purpose, with ¹³C NMR sometimes offering better resolution for the determination of enantiomeric purity. mdpi.com

Chiral chromatography is a cornerstone technique for the separation and analysis of enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used method for determining the enantiomeric excess of a chiral compound.

In this technique, the chiral analyte is passed through a column containing a chiral stationary phase. The two enantiomers of the analyte interact differently with the CSP, leading to different retention times and, consequently, their separation. The relative areas of the two peaks in the chromatogram correspond to the ratio of the enantiomers in the sample, allowing for the precise determination of the enantiomeric excess. nih.gov

For this compound, a variety of chiral stationary phases could be screened to find the optimal conditions for the separation of its enantiomers. This technique is not only crucial for the analysis of the final product but also for monitoring the progress of an asymmetric synthesis and for the preparative separation of enantiomers.

Chemical Reactivity and Derivatization Studies

Reactions of the Hydroxyl Group

The secondary alcohol functionality in 3-Hydroxycyclopent-1-enecarbonitrile is a key site for various chemical modifications, including esterification, oxidation, and the introduction of protecting groups.

The hydroxyl group of this compound can undergo esterification to form the corresponding esters. A common method for this transformation is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. britannica.com This reaction is an equilibrium process, and to drive it towards the formation of the ester, the water produced is typically removed, or an excess of one of the reactants is used. chemguide.co.uk

For secondary alcohols like this compound, the reaction conditions need to be carefully controlled, as they are more susceptible to dehydration under strong acidic conditions. google.com Alternative methods, such as reaction with acyl chlorides or acid anhydrides, can also be employed, often under milder conditions. chemguide.co.uk

Table 1: Representative Esterification Reactions

| Reactant | Reagent/Catalyst | Product |

| This compound | Carboxylic Acid, H₂SO₄ | 3-Acyloxycyclopent-1-enecarbonitrile |

| This compound | Acyl Chloride, Pyridine | 3-Acyloxycyclopent-1-enecarbonitrile |

| This compound | Acid Anhydride, Heat | 3-Acyloxycyclopent-1-enecarbonitrile |

The secondary alcohol group of this compound can be oxidized to yield the corresponding ketone, 3-oxocyclopent-1-enecarbonitrile. A variety of oxidizing agents can accomplish this transformation. libretexts.org Strong oxidizing agents, such as those based on chromium (VI) like chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and aqueous sulfuric acid, or potassium permanganate (B83412) (KMnO₄), are effective for this purpose. libretexts.orgmasterorganicchemistry.com

Milder oxidizing agents are also commonly used to achieve the oxidation of secondary alcohols to ketones while minimizing the risk of side reactions. masterorganicchemistry.com These include pyridinium (B92312) chlorochromate (PCC) and the Dess-Martin periodinane. libretexts.org Unlike primary alcohols, the oxidation of secondary alcohols naturally stops at the ketone stage, as there is no hydrogen atom on the carbonyl carbon to be further oxidized. chemguide.co.ukncert.nic.in

Table 2: Oxidation of the Hydroxyl Group

| Starting Material | Oxidizing Agent | Product |

| This compound | Chromic Acid (H₂CrO₄) | 3-Oxocyclopent-1-enecarbonitrile |

| This compound | Pyridinium Chlorochromate (PCC) | 3-Oxocyclopent-1-enecarbonitrile |

| This compound | Dess-Martin Periodinane | 3-Oxocyclopent-1-enecarbonitrile |

In multi-step syntheses, it is often necessary to protect the hydroxyl group of this compound to prevent it from reacting with certain reagents. Silyl (B83357) ethers are among the most common and versatile protecting groups for alcohols due to their ease of formation, stability under a range of conditions, and straightforward removal. thieme-connect.demasterorganicchemistry.com

The hydroxyl group can be converted to a silyl ether by reacting it with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), in the presence of a base like imidazole. harvard.edu These silyl ethers are generally stable to basic and neutral conditions, as well as to many oxidizing and reducing agents. zmsilane.com Deprotection is typically achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), which selectively cleaves the silicon-oxygen bond. thieme-connect.deharvard.edu

Table 3: Hydroxyl Group Protection as a Silyl Ether

| Reaction | Reagents | Protected Compound | Deprotection Reagent |

| Protection | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | 3-(tert-Butyldimethylsilyloxy)cyclopent-1-enecarbonitrile | Tetrabutylammonium fluoride (TBAF) |

| Protection | Triisopropylsilyl chloride (TIPSCl), Imidazole | 3-(Triisopropylsilyloxy)cyclopent-1-enecarbonitrile | Tetrabutylammonium fluoride (TBAF) |

Reactions of the Nitrile Group

The nitrile functionality offers another avenue for the derivatization of this compound, primarily through hydrolysis to carboxylic acids or reduction to amines.

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This reaction converts this compound into its corresponding carboxylic acid analogue, 3-Hydroxycyclopent-1-enecarboxylic acid.

Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong aqueous acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Base-catalyzed hydrolysis is usually carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide. This process initially forms a carboxylate salt and ammonia. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and yield the final carboxylic acid.

Table 4: Hydrolysis of the Nitrile Group

| Starting Material | Conditions | Intermediate | Final Product (after workup) |

| This compound | H₂SO₄ (aq), Heat | 3-Hydroxycyclopent-1-enecarboxamide | 3-Hydroxycyclopent-1-enecarboxylic acid |

| This compound | 1. NaOH (aq), Heat 2. H₃O⁺ | Sodium 3-hydroxycyclopent-1-enecarboxylate | 3-Hydroxycyclopent-1-enecarboxylic acid |

The nitrile group of this compound can be reduced to a primary amine, yielding (3-hydroxycyclopent-1-en-1-yl)methanamine. This transformation can be achieved using powerful reducing agents or through catalytic hydrogenation.

A common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄). chemguide.co.ukchemistrysteps.com The reaction is typically performed in an anhydrous ether solvent, followed by an aqueous workup to produce the primary amine. jove.comdoubtnut.com It is important to note that LiAlH₄ is a strong reducing agent and will also reduce other functional groups if present and unprotected.

Catalytic hydrogenation is another widely used method for the reduction of nitriles. wikipedia.org This process involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. rsc.orgrsc.org Common catalysts for this reaction include Raney nickel, platinum, or palladium. wikipedia.orgnih.gov The reaction conditions, such as temperature, pressure, and choice of catalyst, can be optimized to favor the formation of the primary amine. google.com

Table 5: Reduction of the Nitrile Group

| Starting Material | Reagents/Catalyst | Product |

| This compound | 1. LiAlH₄, Ether 2. H₂O | (3-Hydroxycyclopent-1-en-1-yl)methanamine |

| This compound | H₂, Raney Nickel | (3-Hydroxycyclopent-1-en-1-yl)methanamine |

| This compound | H₂, Palladium on Carbon (Pd/C) | (3-Hydroxycyclopent-1-en-1-yl)methanamine |

Reactions of the Alkene Moiety

The alkene in this compound is electron-deficient due to the strong electron-withdrawing effect of the adjacent nitrile group (-CN). This electronic feature is a key determinant of its reactivity, particularly in cycloaddition and electrophilic addition reactions.

Cycloaddition reactions are powerful tools in organic synthesis for forming cyclic compounds. wikipedia.org The double bond in this compound can participate as a 2π-electron component in these reactions.

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgsigmaaldrich.com Due to the electron-withdrawing nitrile group, this compound is expected to be an effective dienophile. libretexts.orgyoutube.com The reaction rate is generally enhanced when the dienophile is substituted with electron-withdrawing groups and the diene with electron-donating groups. masterorganicchemistry.com

The reaction with a simple diene like 1,3-butadiene (B125203) would yield a bicyclic adduct. The regioselectivity of the reaction with an unsymmetrical diene is governed by the electronic effects of the substituents on both the diene and the dienophile, a principle known as the ortho-para rule. wikipedia.org

Table 1: Representative Diels-Alder Reaction This table presents a general example of a Diels-Alder reaction involving a substituted cyclopentene (B43876) to illustrate the expected transformation, as specific data for this compound is not available.

| Diene | Dienophile | Product |

| 1,3-Butadiene | Substituted Cyclopentene | Substituted Bicyclo[4.3.0]nonene |

1,3-Dipolar Cycloadditions

This type of reaction occurs between a 1,3-dipole (a three-atom, four-electron species like a nitrile oxide or an azide) and a dipolarophile (an alkene) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org These reactions are a highly efficient method for synthesizing five-membered heterocycles with good regio- and stereoselectivity. wikipedia.orgijrpc.com The electron-deficient nature of the alkene in this compound makes it a suitable dipolarophile.

For instance, a reaction with a nitrile oxide would produce a bicyclic product containing an isoxazoline (B3343090) ring fused to the cyclopentane (B165970) core. wikipedia.org The regioselectivity of such cycloadditions can often be predicted using frontier molecular orbital (FMO) theory. mdpi.com

Table 2: Representative 1,3-Dipolar Cycloaddition This table presents a general example of a 1,3-dipolar cycloaddition to illustrate the expected transformation, as specific data for this compound is not available.

| 1,3-Dipole | Dipolarophile | Product |

| Benzonitrile oxide | Substituted Cyclopentene | Fused-ring isoxazoline |

The double bond of this compound can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). vanderbilt.edulibretexts.org The process is a heterogeneous catalysis, occurring on the surface of the metal. vanderbilt.eduyoutube.com The reaction generally proceeds with syn-stereochemistry, meaning both hydrogen atoms add to the same face of the double bond. openstax.orgkhanacademy.org This is because the alkene adsorbs onto the catalyst surface, and then the hydrogens are delivered from the surface to the carbons of the double bond. libretexts.org

The product of this reaction would be 3-hydroxycyclopentanecarbonitrile. Other functional groups, like nitriles, can sometimes be reduced under more vigorous hydrogenation conditions, but alkene hydrogenation is generally selective under milder conditions. openstax.org

Table 3: Catalytic Hydrogenation of Cyclopentene Derivatives This table shows typical conditions for the hydrogenation of a cyclopentene double bond.

| Substrate | Catalyst | Product | Stereochemistry |

| 1,2-Dimethylcyclohexene | H₂, Pt | cis-1,2-Dimethylcyclohexane | Syn-addition openstax.org |

| Substituted Cyclopentene | H₂, Pd/C | Substituted Cyclopentane | Syn-addition acs.org |

Electrophilic addition is a characteristic reaction of alkenes where an electrophile adds to the double bond, breaking the pi (π) bond and leading to the formation of two new sigma (σ) bonds. lumenlearning.com The reaction is initiated by the attack of the electron-rich double bond on an electrophile. chemvista.org For an unsymmetrical alkene like this compound, the regioselectivity of the addition is a key consideration.

In the addition of a hydrogen halide (HX), the reaction typically follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. openstax.org However, the powerful electron-withdrawing nature of the nitrile group in this compound would strongly disfavor the formation of a positive charge on the adjacent carbon (C1). Therefore, protonation would likely occur at C2, placing the carbocation at C1, where it is destabilized by the nitrile. This makes electrophilic addition challenging compared to electron-rich alkenes. If the reaction proceeds, the nucleophile (X⁻) would then attack the carbocation at C1. The stereochemistry of such additions can be either syn or anti, depending on the specific reactants and mechanism. For example, the addition of bromine (Br₂) to cyclopentene typically proceeds via a cyclic bromonium ion intermediate, resulting in anti-addition. lumenlearning.comchemvista.org

Regioselectivity and Stereoselectivity in Chemical Transformations

The orientation and spatial arrangement of atoms in the products of chemical reactions are critical aspects of synthesis.

Regioselectivity refers to the preference for one direction of bond-making or bond-breaking over all other possible directions.

In Diels-Alder reactions , the regioselectivity with unsymmetrical dienes is dictated by the electronic properties of the substituents. For a dienophile like this compound, the electron-withdrawing nitrile group would be the primary directing group, influencing the orientation of the cycloaddition based on orbital overlap considerations. wikipedia.orgmdpi.com

In 1,3-dipolar cycloadditions , the regioselectivity is also governed by FMO theory, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the product. wikipedia.orgmdpi.com The polarization of the π-bond by the nitrile and hydroxyl groups will be the deciding factor. acs.org

In electrophilic additions , the regioselectivity is predicted by the stability of the intermediate carbocation. As mentioned, the electron-withdrawing nitrile group would direct the electrophile to the C2 position to avoid placing a positive charge on C1. openstax.org

Stereoselectivity is the preferential formation of one stereoisomer over another.

In Diels-Alder reactions , the stereochemistry of the dienophile is retained in the product. Furthermore, the reaction often favors the formation of the endo product due to secondary orbital interactions, although the exo product can sometimes be favored for steric reasons.

In catalytic hydrogenation , the reaction is typically stereoselective for syn-addition, where both hydrogen atoms are delivered to the same face of the alkene. vanderbilt.eduopenstax.org The catalyst will approach from the less sterically hindered face of the cyclopentene ring. The presence of the hydroxyl group at C3 could direct the catalyst to the opposite (anti) face, leading to a specific diastereomer. acs.org

In electrophilic additions like halogenation, anti-addition is often observed due to the formation of cyclic intermediates like a bromonium ion, which blocks one face of the molecule from nucleophilic attack. chemvista.org

Table 4: Summary of Selectivity in Alkene Reactions

| Reaction Type | Regioselectivity Principle | Stereoselectivity Principle |

| Diels-Alder | FMO Theory (Ortho-Para Rule) wikipedia.org | Retention of stereochemistry; Endo rule preference |

| 1,3-Dipolar Cycloaddition | FMO Theory mdpi.com | Retention of stereochemistry |

| Catalytic Hydrogenation | Not applicable for symmetrical H₂ | Syn-addition from less hindered face openstax.orgacs.org |

| Electrophilic Addition (HX) | Markovnikov's Rule (Carbocation Stability) openstax.org | Can be syn or anti |

| Electrophilic Addition (X₂) | Not applicable for symmetrical X₂ | Anti-addition via halonium ion chemvista.org |

Theoretical and Computational Chemistry

Mechanistic Studies of Synthetic Pathways

Computational modeling is instrumental in mapping the intricate details of synthetic routes leading to 3-Hydroxycyclopent-1-enecarbonitrile. By simulating reaction pathways, chemists can understand the energetic and geometric changes that molecules undergo, providing a virtual window into the reaction mechanism.

Computational algorithms can systematically explore the potential energy surface of a chemical reaction. researchgate.net For the synthesis of this compound, this involves modeling the interactions between reactants at a quantum mechanical level. Methods like Density Functional Theory (DFT) are commonly employed to achieve a deep understanding of the reaction's progression. researchgate.net These models can, for instance, differentiate between various possible mechanistic routes, such as concerted versus stepwise pathways, by calculating the energies of all potential intermediates and transition states. nih.gov The process involves iteratively applying mechanistic principles to a set of starting materials to expand a network of possible products and by-products, thereby mapping out the entire reaction landscape. nih.gov

For a hypothetical synthesis involving a cycloaddition, computational models would calculate the energies for all possible stereoisomeric and regioisomeric pathways. This allows researchers to predict the most likely product distribution, guiding the design of more efficient and selective syntheses. nih.gov

The transition state (TS) is the highest energy point along a reaction coordinate, representing the critical barrier that must be overcome for a reaction to proceed. Computational chemistry allows for the precise location and characterization of these fleeting structures. The analysis of a transition state's geometry, energy, and vibrational frequencies confirms its identity and provides crucial information about the reaction's feasibility and rate.

The Klopman-Salem equation, a cornerstone of perturbation molecular orbital theory, helps explain the energy changes when orbitals of reacting molecules overlap as they approach the transition state. wikipedia.orgimperial.ac.uk This analysis considers both electrostatic and covalent (orbital overlap) interactions to rationalize the activation barrier. By calculating the activation energies (the energy difference between the reactants and the transition state) for competing pathways, a quantitative prediction of reaction outcomes can be made. For example, in a potential cycloaddition reaction to form a precursor, the lower activation energy would correspond to the kinetically favored product. nih.gov

| Parameter | Description | Typical Computational Method | Significance |

| Geometry | The 3D arrangement of atoms at the energy maximum. | DFT, MP2 | Reveals which bonds are breaking and forming. |

| Activation Energy (ΔE‡) | The energy barrier for the reaction (E_TS - E_Reactants). | DFT, CCSD(T) | Determines the reaction rate; lower energy means a faster reaction. |

| Imaginary Frequency | A single negative vibrational frequency. | Frequency Calculation | Confirms the structure is a true first-order saddle point (a transition state). |

This table provides an overview of key parameters analyzed in transition state computational studies.

Electronic Structure and Reactivity Predictions

The arrangement of electrons in a molecule is fundamental to its reactivity. Computational methods provide detailed descriptions of the electronic structure, enabling predictions about how and where a molecule will react.

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory that simplifies reactivity predictions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgtheswissbay.ch These orbitals are known as the frontier orbitals. youtube.com The theory posits that the most significant interactions governing a reaction occur between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). wikipedia.org

For this compound, the HOMO would likely be associated with the π-system of the carbon-carbon double bond or the lone pairs on the oxygen atom, while the LUMO would be the π* antibonding orbital of the C=C-C≡N conjugated system. The energies of these orbitals, which can be calculated computationally, determine the molecule's potential as an electron donor or acceptor.

| Orbital | Hypothetical Energy (eV) | Description | Role in Reaction |

| HOMO | -9.5 | Highest energy orbital containing electrons; likely a π-orbital from the C=C bond. | Electron donor (nucleophile). |

| LUMO | -0.8 | Lowest energy orbital without electrons; likely a π* orbital of the conjugated system. | Electron acceptor (electrophile). |

| HOMO-LUMO Gap | 8.7 eV | The energy difference between the HOMO and LUMO. | Indicates kinetic stability; a large gap suggests lower reactivity. theswissbay.ch |

This interactive table presents hypothetical FMO data for this compound to illustrate the application of the theory.

Cycloaddition reactions are a powerful class of reactions for forming cyclic compounds. FMO theory is particularly adept at predicting the regioselectivity (the orientation of addition) and stereoselectivity (the 3D arrangement of the product) of these reactions. researchgate.net For instance, in a [3+2] cycloaddition involving this compound and a 1,3-dipole like a nitrile oxide, the reaction's outcome is governed by the orbital overlap between the FMOs of the reactants. researchgate.net

The regioselectivity is predicted by matching the largest orbital coefficients (lobes) of the interacting HOMO and LUMO. The pathway that maximizes the overlap between the largest lobes is energetically favored. theswissbay.ch Stereoselectivity, such as a preference for an exo or endo product, can also be rationalized by analyzing secondary orbital interactions and steric hindrance at the transition state. researchgate.net Computational studies using DFT can model all possible regio- and stereoisomeric transition states, and the pathway with the lowest activation energy is predicted to be the major product, a result that often aligns with experimental observations. researchgate.netrsc.org

Applications of 3 Hydroxycyclopent 1 Enecarbonitrile in Complex Molecule Synthesis

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Routes

Currently, detailed and optimized synthetic protocols for 3-Hydroxycyclopent-1-enecarbonitrile are not widely reported in peer-reviewed literature. The development of novel and efficient synthetic routes is, therefore, a fundamental starting point for any future research. Initial retrosynthetic analysis suggests several plausible strategies that could be explored.

A key challenge lies in the stereocontrolled introduction of the hydroxyl group. Future work could focus on the asymmetric reduction of a precursor ketone, 3-oxocyclopent-1-enecarbonitrile. This could potentially be achieved using chiral reducing agents or through catalytic hydrogenation with chiral catalysts.

Another promising avenue is the use of enzymatic reactions, which are known for their high stereoselectivity under mild conditions. For instance, the kinetic resolution of a racemic mixture of this compound using lipases or other hydrolases could be a viable approach to obtain the enantiomerically pure compound.

Exploration of New Derivatization Reactions

The bifunctional nature of this compound, possessing both a hydroxyl and a nitrile group, as well as a reactive double bond, makes it a versatile platform for a wide range of derivatization reactions. The exploration of these reactions is crucial for expanding its utility as a synthetic intermediate.

The hydroxyl group can be a handle for various transformations, including esterification, etherification, and oxidation. The nitrile group, on the other hand, can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The double bond offers a site for hydrogenation, epoxidation, or dihydroxylation, leading to a variety of saturated and functionalized cyclopentane (B165970) derivatives.

Future research should systematically investigate these derivatization reactions to build a library of novel compounds with diverse functionalities and stereochemistries.

Advanced Catalytic Approaches for Enantioselective Synthesis

The synthesis of enantiomerically pure this compound is of paramount importance for its potential application in the synthesis of chiral drugs and other biologically active molecules. While enzymatic methods offer one route to this, the development of advanced catalytic approaches is a key research direction.

Organocatalysis, for example, could offer a powerful tool for the enantioselective synthesis of this compound. Chiral amines or phosphoric acids could potentially be used to catalyze the asymmetric addition of cyanide to a cyclopentenone precursor. Furthermore, transition metal catalysis, using chiral ligands, could be employed for the asymmetric hydrogenation or other transformations of suitable precursors.

A comparative study of different catalytic systems would be invaluable in identifying the most efficient and selective method for the synthesis of each enantiomer of this compound.

Application in Diverse Complex Molecular Syntheses

The true value of a building block is demonstrated through its successful incorporation into the synthesis of complex molecular targets. While there are currently no reported applications of this compound in complex molecule synthesis, its structure suggests significant potential.

The cyclopentane core is a common motif in a wide range of natural products and pharmaceuticals. The functional handles on this compound could be strategically utilized to construct these complex architectures. For example, the nitrile group could serve as a precursor to a key nitrogen-containing heterocycle, while the hydroxyl group could be used to control the stereochemistry of subsequent reactions.

Future research should aim to demonstrate the utility of this building block in the total synthesis of known natural products or in the creation of novel molecular scaffolds for drug discovery.

Deeper Theoretical Investigations into Reactivity and Selectivity

To complement experimental studies, deeper theoretical investigations into the reactivity and selectivity of this compound are warranted. Computational chemistry methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, conformational preferences, and reaction mechanisms of this molecule.

Theoretical calculations could be used to predict the most likely sites of reaction and to understand the factors that govern the stereoselectivity of its transformations. This knowledge can, in turn, guide the design of new experiments and the development of more efficient synthetic strategies. A thorough computational study would provide a solid theoretical foundation for the future exploration of the chemistry of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.